4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Description
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (molecular formula: C₁₅H₁₂Cl₂O₄, molecular weight: 327.17 g/mol) is a substituted benzoic acid derivative featuring a 2,6-dichlorobenzyloxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring. This compound (CAS: 113457-30-0) is structurally distinguished by its dichlorinated benzyl ether and methoxy substituents, which influence its physicochemical and biological properties. Its synthesis typically involves nucleophilic substitution reactions between halogenated benzyl derivatives and hydroxyl-bearing benzoic acid precursors under basic conditions, followed by purification via recrystallization or chromatography .
The compound is utilized in pharmaceutical and chemical research as an intermediate for developing enzyme inhibitors or bioactive molecules, particularly due to the electron-withdrawing chlorine atoms and the steric effects of the 2,6-dichlorobenzyl group, which enhance binding affinity in enzymatic pockets .
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUPXSQDWPTCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to achieve efficient production. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
One of the primary areas of interest for 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is in the development of pharmaceutical formulations. It has been identified as a key component in the treatment of respiratory diseases, particularly those mediated by the beta-2 adrenoreceptor.
Case Study: Respiratory Disease Treatment
A patent (US11116721B2) describes novel pharmaceutical formulations that utilize this compound to treat conditions like asthma and chronic obstructive pulmonary disease (COPD). The formulations are designed for inhaled administration, enhancing the bioavailability of the active ingredient directly to the respiratory tract .
Key Findings :
- The compound acts as a selective beta-2 adrenoreceptor agonist.
- It has demonstrated efficacy in bronchodilation, making it suitable for treating bronchitis and allergic rhinitis .
Agricultural Applications
In addition to its pharmaceutical uses, this compound has shown promise in agricultural applications. It has been studied for its potential as a fungicide and herbicide.
Case Study: Agricultural Efficacy
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant biological activity against various plant pathogens and weeds. For instance, studies have shown that it can effectively inhibit fungal growth and regulate plant growth .
| Application | Effectiveness |
|---|---|
| Fungicide | Inhibits growth of pathogens like Cytospora mandshurica |
| Herbicide | Effective against multiple weed species |
| Plant Growth Regulator | Enhances crop yield and health |
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid with structurally related derivatives, focusing on substituent effects, synthetic pathways, and biological activities.
Positional Isomerism: 2- vs. 4-Substituted Benzyloxy Derivatives
- This compound vs. 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 938250-17-0): Both compounds share identical molecular formulas (C₁₅H₁₂Cl₂O₄) and weights (327.17 g/mol) but differ in the position of the benzyloxy group. Docking studies on analogous dichlorobenzyl derivatives suggest that para-substitution enhances hydrogen bonding with residues like Gln215 in collagenase, whereas ortho-substitution may sterically hinder interactions .
Substituent Variations: Methoxy vs. Ethoxy
- This compound vs. 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS: 1142201-94-2):
Replacing the 3-methoxy group with an ethoxy group increases lipophilicity (logP: ~2.8 vs. ~3.2), as evidenced by HPLC retention times . The ethoxy variant may exhibit enhanced membrane permeability but reduced metabolic stability due to slower demethylation kinetics. Synthetic yields for ethoxy derivatives are comparable (~95% purity) under similar coupling conditions .
Halogenation Patterns: 2,6-Dichloro vs. 2,4-Dichloro
- This compound vs. 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 84404-09-1): The 2,6-dichloro substitution creates a symmetrical steric barrier, favoring π-π stacking with aromatic residues (e.g., Tyr201 in collagenase), whereas the 2,4-dichloro isomer may adopt a tilted orientation, reducing binding efficiency. Enzymatic inhibition assays on related dichlorobenzyl-amino acids show lower IC₅₀ values for 2,6-dichloro derivatives (1.31 mM vs. 1.48 mM for 2,4-dichloro), indicating superior inhibitory potency .
Hydroxybenzoic Acid Analogues
- This compound vs. 4-Hydroxy-3-methoxybenzoic acid (CAS: 645-08-9):
The absence of the dichlorobenzyloxy group in the latter results in significantly lower molecular weight (168.14 g/mol) and higher aqueous solubility (>10 mg/mL vs. <1 mg/mL). However, bioactivity comparisons in anti-inflammatory assays reveal that dichlorinated derivatives exhibit 3–5-fold greater potency due to enhanced hydrophobic interactions in target binding pockets .
Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
| Compound Name | CAS | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxy | 113457-30-0 | 327.17 | 2.8 | <1 |
| 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxy | 938250-17-0 | 327.17 | 3.1 | <1 |
| 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxy | 1142201-94-2 | 341.20 | 3.2 | <0.5 |
| 4-Hydroxy-3-methoxybenzoic acid | 645-08-9 | 168.14 | 1.2 | >10 |
*Predicted using ChemAxon software.
Biological Activity
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₂Cl₂O₄
- Molecular Weight : 327.16 g/mol
- Structure : The compound features a methoxy group and a dichlorobenzyl ether linked to a benzoic acid moiety, which influences its reactivity and biological interactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The compound could act as a modulator for certain receptors, influencing cellular signaling pathways that lead to apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study :
- A study on methoxybenzaldehyde derivatives showed that certain compounds could dislodge up to 80% of preformed biofilms of MRSA at specific concentrations. This suggests that this compound may similarly affect biofilm dynamics .
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity. Structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings can enhance cytotoxic effects against cancer cell lines.
Cytotoxicity Assessment :
- In vitro assays on structurally similar compounds revealed significant cytotoxicity against A-431 and Jurkat cells, with IC50 values indicating strong potential for further development in cancer therapeutics .
Data Table: Biological Activity Summary
Research Findings
- Antibacterial Studies : Compounds similar to this compound have shown broad-spectrum antibacterial activity. They disrupt bacterial cell walls and inhibit biofilm formation.
- Anticancer Studies : Compounds with similar structures demonstrated IC50 values in the low micromolar range against various tumor cell lines, indicating potential for development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
